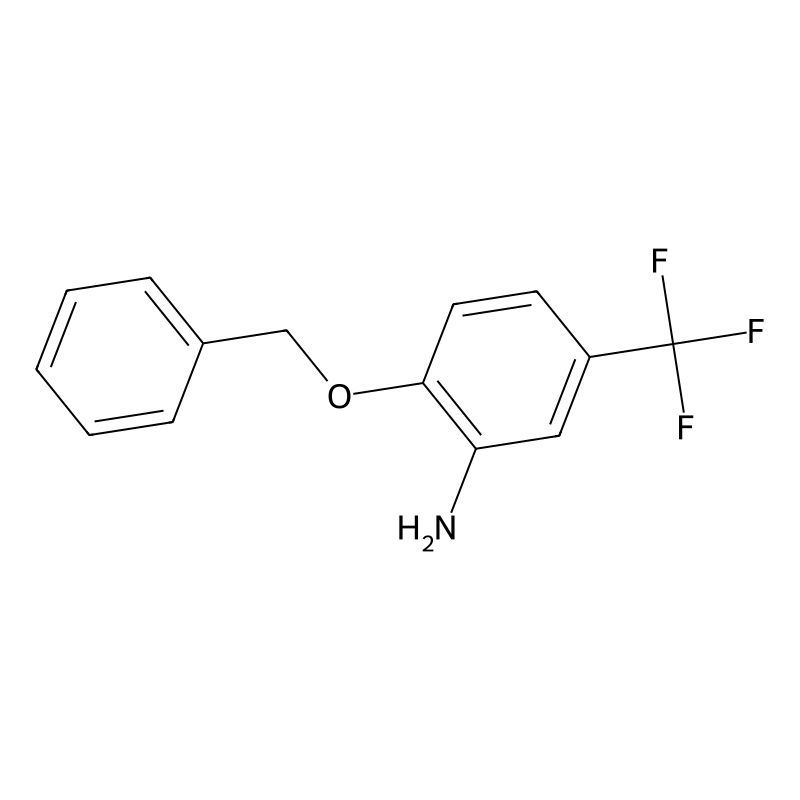2-(Benzyloxy)-5-(trifluoromethyl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
-(Benzyloxy)-5-(trifluoromethyl)aniline can be synthesized through various methods, including:
- Ullmann coupling: This reaction involves the reaction of a haloaromatic compound with an amine in the presence of a copper catalyst. In the case of 2-(benzyloxy)-5-(trifluoromethyl)aniline, 2-fluoro-5-(trifluoromethyl)aniline and benzyl bromide can be coupled using copper iodide and potassium carbonate [].
- Buchwald-Hartwig amination: This method utilizes a palladium catalyst and a ligand to facilitate the coupling of an amine with an aryl halide. 2-Fluoro-5-(trifluoromethyl)aniline can be coupled with benzyl bromide using this approach [].
Potential Applications:
While the specific research applications of 2-(benzyloxy)-5-(trifluoromethyl)aniline are not yet extensively documented, its structural features suggest potential in various scientific fields:
- Pharmaceutical research: The presence of the trifluoromethyl group and the benzyloxy moiety can influence the lipophilicity, metabolic stability, and biological activity of the molecule. This makes it a potential candidate for the development of novel drugs [].
- Material science: Aromatic amines with electron-withdrawing substituents like trifluoromethyl groups can exhibit interesting electrical and optical properties. 2-(Benzyloxy)-5-(trifluoromethyl)aniline could be explored for applications in organic electronics or optoelectronic materials [].
- Organic chemistry: The benzyloxy group can serve as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule. This can be useful in the synthesis of more complex organic compounds [].
2-(Benzyloxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₁₄H₁₂F₃NO and a molecular weight of 267.25 g/mol. This compound features a benzyloxy group and a trifluoromethyl group attached to an aniline structure, making it significant in biochemical research, particularly in proteomics. The presence of the trifluoromethyl group enhances its lipophilicity, which can affect its biological activity and interaction with cellular targets .
- Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives using reagents like potassium permanganate or chromium trioxide under acidic conditions.
- Reduction: If a nitro group is present, it can be reduced to an amine through catalytic hydrogenation or chemical reduction methods.
- Substitution: The trifluoromethyl group can engage in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
The biological activity of 2-(Benzyloxy)-5-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its ability to penetrate cell membranes, potentially increasing its efficacy in modulating biological pathways. Research indicates that this compound may influence enzyme activity and cellular signaling pathways, although specific biological assays are necessary to elucidate its full pharmacological profile .
The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)aniline typically involves a nucleophilic aromatic substitution reaction. The general steps include:
- Reactants: A suitable aniline derivative is reacted with benzyl alcohol and a trifluoromethylating agent.
- Conditions: The reaction often requires a base such as potassium carbonate and is typically conducted in a solvent like dimethylformamide at elevated temperatures to facilitate substitution.
- Purification: After the reaction, the product is purified using standard techniques such as column chromatography .
2-(Benzyloxy)-5-(trifluoromethyl)aniline finds applications in various fields:
- Proteomics Research: It serves as a biochemical tool for studying protein interactions and modifications.
- Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific biological pathways.
- Chemical Synthesis: It can be used as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups .
Interaction studies involving 2-(Benzyloxy)-5-(trifluoromethyl)aniline focus on its binding affinity and specificity toward various biological targets. These studies are essential for understanding how this compound can modulate enzyme activities or receptor functions. Techniques such as surface plasmon resonance or fluorescence polarization assays may be employed to quantify these interactions .
Several compounds share structural similarities with 2-(Benzyloxy)-5-(trifluoromethyl)aniline, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Benzyloxy)-4-(trifluoromethyl)aniline | Trifluoromethyl group at position 4 | Different reactivity profile due to position change |
| 2-(Benzyloxy)-5-(difluoromethyl)aniline | Difluoromethyl group instead of trifluoromethyl | Altered chemical properties and potential applications |
| 2-(Methoxy)-5-(trifluoromethyl)aniline | Methoxy group replacing the benzyloxy group | Changes in solubility and reactivity |
The uniqueness of 2-(Benzyloxy)-5-(trifluoromethyl)aniline lies in the combination of the benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties that enhance its utility in both research and application settings .








